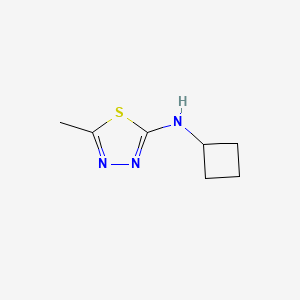

N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine

Description

Structural Characteristics of 1,3,4-Thiadiazoles

The fundamental architecture of 1,3,4-thiadiazoles constitutes a five-membered aromatic heterocyclic ring system containing one sulfur atom and two nitrogen atoms positioned at the 3- and 4-positions. This ring system exhibits remarkable stability and aromaticity, with the aromatic character arising from two double bonds and one of the lone pairs of electrons associated with the sulfur atom. The electron distribution within the ring creates a polar symmetric molecule with pseudo-aromatic character, as evidenced by the dipole moment of 3.25 Debye for the parent 1,3,4-thiadiazole structure.

The carbon atoms at positions 2 and 5 within the thiadiazole ring demonstrate electron-deficient characteristics due to the combined inductive effects of the nitrogen and sulfur heteroatoms. This electron deficiency renders these positions inert toward electrophilic substitution reactions while simultaneously enhancing their reactivity toward nucleophilic attack mechanisms. The structural rigidity and planarity of the thiadiazole ring system contribute significantly to its biological activity profiles, as the planar configuration facilitates optimal interactions with biological targets through hydrogen bonding and π-π stacking interactions.

X-ray crystallographic studies of related 1,3,4-thiadiazole compounds have revealed precise bond length measurements that illuminate the electronic structure of these heterocycles. The characteristic bond lengths within the thiadiazole ring include carbon-nitrogen bonds measuring 1.304 Angstroms, nitrogen-nitrogen bonds of 1.366 Angstroms, and sulfur-carbon bonds spanning 1.768 Angstroms. These bond parameters indicate significant delocalization of electron density throughout the ring system, confirming the aromatic nature of the heterocycle.

The weak basicity exhibited by 1,3,4-thiadiazoles stems from the high degree of aromaticity within the ring structure combined with the inductive effects exerted by the sulfur atom. This characteristic basicity profile contributes to the stability of these compounds in aqueous acidic environments, although they demonstrate susceptibility to ring cleavage under strongly basic conditions. The electronic properties of the thiadiazole ring system make it particularly suitable for medicinal chemistry applications, where controlled reactivity and stability are essential parameters for drug development.

Nuclear magnetic resonance spectroscopic analysis of 1,3,4-thiadiazole derivatives provides valuable insights into their structural characteristics and conformational behavior. The carbon atoms within the thiadiazole ring typically exhibit chemical shifts between 164-166 parts per million for the carbon-2 position and 178-181 parts per million for the carbon-5 position in carbon-13 nuclear magnetic resonance spectra. These characteristic chemical shift values reflect the electron-deficient nature of these carbon centers and serve as diagnostic markers for structural confirmation of thiadiazole-containing compounds.

Historical Context and Pharmacological Significance

The historical development of 1,3,4-thiadiazole chemistry traces its origins to the pioneering work of Emil Fischer in 1882, with the definitive characterization of the ring system structure accomplished in 1890. This early foundational research established the groundwork for subsequent investigations into the synthetic methodologies and biological properties of thiadiazole derivatives. The recognition of 1,3,4-thiadiazoles as privileged scaffolds in medicinal chemistry emerged from decades of systematic exploration of their pharmacological potential across diverse therapeutic areas.

The pharmacological significance of 1,3,4-thiadiazole derivatives has been extensively documented through comprehensive studies demonstrating their broad spectrum of biological activities. These heterocyclic compounds exhibit antimicrobial, antituberculosis, antioxidant, anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, antihypertensive, anticancer, and antifungal properties. The versatility of biological activities associated with 1,3,4-thiadiazole scaffolds has positioned them as attractive targets for pharmaceutical research and development initiatives.

Several clinically approved medications incorporate the 1,3,4-thiadiazole structural motif, demonstrating the translational success of this heterocyclic system in therapeutic applications. Methazolamide functions as a carbonic anhydrase inhibitor and finds clinical utility in glaucoma treatment, particularly in reducing elevated intraocular pressure and preventing associated vision complications. Acetazolamide represents another clinically significant thiadiazole derivative employed in the management of glaucoma, epileptic seizures, dural ectasia, and periodic paralysis conditions.

The antibiotic applications of 1,3,4-thiadiazoles are exemplified by sulfamethizole, which serves as an antimicrobial agent with established clinical efficacy. Additionally, the bioisosteric relationship between 1,3,4-thiadiazoles and thiazole rings has facilitated the development of cephalosporin antibiotics, including cephalexin and cefazedone, which incorporate thiadiazole-derived structural elements. These clinical successes validate the therapeutic potential of 1,3,4-thiadiazole derivatives and support continued research efforts in this chemical space.

Recent investigations have revealed synergistic antibacterial effects when 1,3,4-thiadiazole derivatives are combined with established antibiotics. Specifically, thiadiazole compounds demonstrate enhanced antibacterial activity against Staphylococcus aureus when used in combination with kanamycin, with the most active derivative exhibiting a minimal inhibitory concentration of 500 micrograms per milliliter as a single agent and 125 micrograms per milliliter in combination therapy. These findings suggest potential applications for thiadiazole derivatives as adjuvant therapeutic agents in antibiotic combination regimens.

The antioxidant properties of certain 1,3,4-thiadiazole derivatives have been quantified through systematic evaluation of their radical scavenging capabilities. The most potent antioxidant compound in recent studies demonstrated an half-maximal inhibitory concentration of 0.13 millimolar, representing approximately three-fold greater potency compared to the reference standard Trolox, which exhibited an half-maximal inhibitory concentration of 0.5 millimolar. These antioxidant properties may contribute to the neuroprotective effects observed with some thiadiazole derivatives.

Bioisosteric Relationships and Functional Analogues

The concept of bioisosterism plays a fundamental role in understanding the pharmacological properties and structure-activity relationships of 1,3,4-thiadiazole derivatives. The bioisosteric relationship between 1,3,4-thiadiazoles and 1,3,4-oxadiazoles represents one of the most significant structural correlations in heterocyclic medicinal chemistry. This bioisosteric pairing arises from the replacement of the sulfur atom in thiadiazoles with an oxygen atom in oxadiazoles, while maintaining the overall electronic and steric characteristics of the heterocyclic system.

The bioisosteric relationship between oxygen and sulfur heteroatoms in these five-membered ring systems results in compounds that possess similar physical and chemical properties, leading to broadly comparable biological and pharmacological activities. This structural relationship enables medicinal chemists to systematically explore both thiadiazole and oxadiazole derivatives as complementary approaches in drug discovery programs. The similar electronic properties of these bioisosteric pairs facilitate predictable structure-activity relationships and support rational drug design strategies.

Comparative studies of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles have revealed both similarities and distinctions in their biological activity profiles. Both heterocyclic systems demonstrate significant antimicrobial, anti-inflammatory, and anticancer activities, although subtle differences in potency and selectivity may arise from the differential electronic effects of sulfur versus oxygen heteroatoms. The larger atomic radius and increased polarizability of sulfur compared to oxygen can influence molecular recognition events and binding interactions with biological targets.

The structural versatility of 1,3,4-thiadiazoles enables extensive chemical modifications at both the carbon-2 and carbon-5 positions of the ring system. These substitution patterns allow for systematic exploration of structure-activity relationships and optimization of pharmacological properties. The electron-deficient nature of these carbon centers facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the creation of compound libraries for biological screening.

Metal coordination chemistry represents another dimension of the bioisosteric relationships involving 1,3,4-thiadiazole derivatives. The nitrogen and sulfur heteroatoms within the thiadiazole ring system can function as coordinating sites for metal ions, leading to the formation of metal complexes with distinct biological activities. Copper and zinc complexes of thiadiazole ligands have been synthesized and characterized, demonstrating modified antimicrobial and antioxidant properties compared to the free ligands.

The relationship between 1,3,4-thiadiazoles and other heterocyclic systems extends beyond simple bioisosterism to encompass broader structural analogies with pyrimidines, triazoles, and other nitrogen-containing heterocycles. These relationships provide valuable insights for medicinal chemists seeking to understand the pharmacophoric requirements for biological activity and to design novel therapeutic agents with improved efficacy and selectivity profiles. The systematic exploration of these structural relationships continues to drive innovation in heterocyclic drug discovery and development programs.

| Bioisosteric Pair | Heteroatom Substitution | Electronic Properties | Biological Activity Correlation |

|---|---|---|---|

| 1,3,4-Thiadiazole vs 1,3,4-Oxadiazole | Sulfur vs Oxygen | Similar polarizability | Comparable antimicrobial activity |

| Thiadiazole vs Pyrimidine | Sulfur vs Carbon-Hydrogen | Modified electron density | Distinct receptor selectivity |

| Thiadiazole vs Triazole | Sulfur vs Nitrogen | Altered hydrogen bonding | Different enzyme inhibition patterns |

Properties

IUPAC Name |

N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-5-9-10-7(11-5)8-6-3-2-4-6/h6H,2-4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZIXSVGGIJPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Thiosemicarbazide and Carboxylic Acids

- Method: The reaction of thiosemicarbazide with carboxylic acids or their derivatives (e.g., acid chlorides, esters) under dehydrating conditions leads to the formation of the thiadiazole ring via cyclocondensation.

- Cyclobutyl Substitution: For N-cyclobutyl substitution, cyclobutyl isothiocyanate or cyclobutanecarboxylic acid derivatives are used as starting materials.

- Reagents: Phosphorus pentachloride (PCl5), phosphoryl chloride (POCl3), or polyphosphate ester (PPE) are commonly employed as cyclizing agents.

- Reaction Conditions: Typically conducted at mild to moderate temperatures (75–90°C) with reaction times ranging from 0.75 to 3 hours, depending on reagent stoichiometry and desired yield.

Specific Preparation Method for N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine

Synthetic Route

| Step | Reactants & Conditions | Description |

|---|---|---|

| 1 | Cyclobutyl isothiocyanate + Hydrazine hydrate | Formation of cyclobutyl thiosemicarbazide intermediate via nucleophilic addition |

| 2 | Cyclobutyl thiosemicarbazide + 5-Methyl substituted carboxylic acid derivative + POCl3 or PCl5 | Cyclocondensation under reflux (75–90°C) to form the thiadiazole ring |

| 3 | Neutralization with alkaline solution (pH 8–8.2) | Precipitation of crude product |

| 4 | Filtration, drying, and recrystallization (e.g., in alcohol) | Purification to obtain this compound |

Reaction Parameters and Optimization

- Temperature: Maintaining 75–90°C is critical; lower temperatures yield crystalline products quickly, while higher temperatures improve cyclization but risk decomposition.

- Stoichiometry: Molar ratios of thiosemicarbazide, carboxylic acid, and cyclizing agent typically set at 1:1–1.2:1–1.2 to maximize yield.

- Reaction Time: Shorter times (~0.75 hours) favor purity; extended reflux (~3 hours) may increase yield but require monitoring for side reactions.

- Workup: Neutralization with ammonia or alkaline solution to pH 8–8.2 facilitates product isolation.

- Purification: Recrystallization from alcohol or appropriate solvents ensures removal of impurities.

Industrial and Scale-Up Considerations

- The industrial synthesis scales up the laboratory methods, emphasizing reaction condition optimization for yield and purity.

- Use of solid-phase grinding with phosphorus pentachloride at room temperature has been reported to be efficient and low-toxicity, with yields exceeding 91%.

- Automated reactors and controlled heating baths improve reproducibility and scalability.

- Purification often involves chromatographic techniques or recrystallization to meet pharmaceutical-grade standards.

Analytical and Spectroscopic Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ^1H NMR reveals characteristic cyclobutyl proton multiplets (δ 2.0–3.0 ppm) and methyl singlets; ^13C NMR confirms ring carbons.

- Infrared (IR) Spectroscopy: NH2 group shows distinct stretches near 3300–3400 cm⁻¹; C=N and C–S bonds exhibit characteristic absorptions.

- Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular weight (~169 g/mol).

- X-ray Crystallography (where available): Resolves bond lengths (C–S ~1.70–1.75 Å, C–N ~1.30–1.35 Å) and molecular conformation.

Summary Table of Preparation Methods

| Method | Reactants | Cyclizing Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclobutyl isothiocyanate + Hydrazine hydrate + POCl3 | Cyclobutyl isothiocyanate, hydrazine hydrate, 5-methyl carboxylic acid derivative | POCl3 or PCl5 | Reflux 75–90°C, 0.75–3 h | 70–85 | Requires careful temperature control |

| One-pot PPE method | Thiosemicarbazide + 5-methyl carboxylic acid | Polyphosphate ester (PPE) | ≤85°C, mild conditions | 75–90 | Safer, fewer steps, cost-effective |

| Solid-phase grinding with PCl5 | Thiosemicarbazide + carboxylic acid + PCl5 | PCl5 | Room temperature grinding | >90 | High yield, low toxicity, simple workup |

Research Findings and Notes

- The use of phosphoryl chloride and phosphorus pentachloride remains the most common and effective approach for thiadiazole ring formation in this class of compounds.

- The one-pot synthesis using PPE is emerging as a promising alternative due to milder conditions and reduced reaction times.

- Optimization of reaction parameters such as temperature, reagent ratios, and reaction time directly impacts yield and purity.

- The cyclobutyl substituent requires careful handling due to potential ring strain and sensitivity to harsh conditions.

- Purification by recrystallization is critical to remove side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of corresponding amines or alcohols

Substitution: Formation of N-substituted derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine as an anticancer agent. A notable patent (WO2024069592A1) describes its use as a Polymerase Theta (Polθ) inhibitor, which is crucial in cancer therapy due to Polθ's role in DNA repair mechanisms in cancer cells . The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), indicating its potential as a therapeutic agent .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 | Polθ inhibition |

| HeLa | 12.5 | Induction of apoptosis |

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Studies have demonstrated that thiadiazole derivatives can inhibit the growth of various pathogens, making them valuable in developing new antibiotics . The structural properties of this compound enhance its interaction with microbial targets.

Fungicidal Activity

This compound has been investigated for its fungicidal properties. Patents indicate that it can be formulated into compositions effective against a range of fungal diseases in crops . This application is particularly relevant in the context of sustainable agriculture, where the need for effective yet environmentally friendly fungicides is increasing.

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Fusarium spp. | 50 µg/mL | High |

| Aspergillus spp. | 30 µg/mL | Moderate |

Mechanistic Studies

The mechanism by which this compound exerts its anticancer effects involves the inhibition of DNA repair pathways mediated by Polθ. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxicity of various thiadiazole derivatives, this compound was found to have superior activity compared to other derivatives tested against the same cell lines. This suggests that structural modifications can significantly enhance biological activity.

Mechanism of Action

The mechanism by which N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity or interfere with DNA replication. The thiadiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine with structurally related compounds, emphasizing substituent effects:

Key Observations:

- N-Substituents: Cyclobutyl (target compound) introduces steric bulk compared to smaller groups like H (e.g., 5-isopropyl analog) or planar aromatic moieties (e.g., benzylidene in ). Bulkier N-substituents may reduce solubility but enhance target specificity .

- Halogenated aryl groups (e.g., 4-bromo-2-chlorophenyl) enhance lipophilicity and binding to hydrophobic pockets .

Antiviral Activity

- SARS-CoV-2 Inhibition: Compound 11 (N-indole-methylene-5-pyridinyl) exhibited anti-SARS-CoV-2 activity via hydrogen bonding with Cys44 and His164 residues (binding distances: 1.8–2.1 Å) . N-substituted-5-(4-chloroquinolin-2-yl) analogs showed docking scores comparable to native ligands (−6.5 to −8.0 kcal/mol), suggesting cyclobutyl or methyl substitutions could modulate affinity .

Antimicrobial and Antiparasitic Activity

- Antileishmanial Activity: 5-Nitroheteroaryl-thiadiazoles with acyclic amines at C-2 demonstrated IC50 values <10 µM against Leishmania spp., attributed to nitro group redox cycling .

- Antimicrobial Activity: Schiff base derivatives (e.g., N-(3-nitrofuryl)allylidene) showed MIC values of 8–32 µg/mL against S. aureus and E. coli, with electron-withdrawing groups enhancing potency .

Anticancer Activity

Physicochemical and ADMET Considerations

- Solubility: Methyl and isopropyl substituents improve aqueous solubility compared to halogenated or aromatic groups .

- pKa and Bioavailability: The target compound’s pKa (predicted ~3.7–4.0 based on analogs) suggests moderate ionization at physiological pH, favoring passive diffusion .

- Thermal Stability: High melting points (e.g., 186–187°C for 5-isopropyl analog) indicate crystalline stability, advantageous for formulation .

Biological Activity

N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the field of anticancer research. This article delves into its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Structural Overview

This compound features a five-membered thiadiazole ring with a cyclobutyl group attached to the nitrogen atom and a methyl group at the 5-position. Its molecular formula is , and it is characterized by its unique structural components that may influence its biological interactions.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various human cancer cell lines. Notably:

- Cell Lines Tested :

- A549 (lung cancer)

- HeLa (cervical cancer)

Studies have shown that this compound can significantly reduce cell viability in these lines, suggesting its potential as an anticancer agent. The mechanisms of action often involve:

- Protein Binding : Interaction with specific proteins involved in cancer progression.

- Enzyme Inhibition : Potential inhibition of key enzymes that facilitate tumor growth.

Case Study Findings

A study highlighted the compound's effectiveness with an IC50 value indicating significant antiproliferative activity against cancer cells. For instance, derivatives of thiadiazoles have shown IC50 values ranging from 2.44 µM to 23.29 µM against various cancer cell lines after a 48-hour incubation period .

Molecular docking studies reveal that this compound forms stable complexes with target proteins. These interactions are primarily through:

- Hydrogen Bonding : Stabilizing the binding to target proteins.

- Hydrophobic Interactions : Enhancing affinity for biological macromolecules.

The compound's ability to interfere with DNA binding and inhibit kinase activity has been noted as crucial for its anticancer properties .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar thiadiazole derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Cyclobutyl group; methyl at position 5 | Strong anticancer activity |

| 5-Methyl-1,3,4-thiadiazole-2-amine | Methyl group at position 5 | Nitrogen donor in various reactions |

| 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine | Trifluoromethyl substitution | Unique electronic properties |

| 5-cyclopropyl-1,3,4-thiadiazole-2-amine | Cyclopropyl group | Potentially different pharmacological profiles |

This comparison indicates that the cyclobutyl substituent may enhance the biological activity and stability of this compound compared to other derivatives.

Antimicrobial Properties

In addition to its anticancer potential, preliminary studies suggest that this compound may possess antimicrobial properties . It has shown effectiveness against various bacterial strains and fungi due to the presence of the thiadiazole moiety .

Q & A

Q. How is the structural confirmation of N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine achieved in synthetic studies?

Structural elucidation relies on spectroscopic techniques:

- 1H-NMR for hydrogen environments, IR for functional groups (e.g., -NH2 stretching), UV-Vis for conjugation analysis, and mass spectrometry for molecular ion verification.

- Example: 5-Methyl-1,3,4-thiadiazol-2-amine derivatives were confirmed via these methods, with spectral peaks correlating to thiadiazole ring protons (~δ 2.5 ppm for CH3) and amine groups .

Q. What methods optimize the synthesis of thiadiazol-2-amine derivatives?

- Cyclization reactions using sodium hydroxide or sulfuric acid under reflux (e.g., Scheme 25 in ).

- Ultrasound-assisted synthesis improves efficiency: e.g., 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives achieved higher yields via sonication compared to traditional methods .

Q. How are antimicrobial activities of thiadiazol-2-amine derivatives evaluated?

- Agar diffusion/broth dilution assays against bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

- Example: 5-Methyl-1,3,4-thiadiazol-2-amine showed moderate activity against B. subtilis (MIC ~50 µg/mL) .

Advanced Research Questions

Q. What computational strategies predict biological activity of thiadiazol-2-amine derivatives?

- Molecular docking against target proteins (e.g., COVID-19 main protease, PDB ID 6LU7) to calculate binding energies. Derivatives with N-cyclobutyl groups showed comparable affinity (-7.5 to -8.0 kcal/mol) to native ligands .

- 3D-QSAR (CoMFA/CoMSIA) models identify steric/electronic requirements for kinase inhibition (e.g., PIM2 kinase) .

Q. How are structural modifications of the thiadiazol-2-amine core designed to enhance bioactivity?

- Schiff base formation : Condensation with aldehydes (e.g., anthracene-9-carbaldehyde) introduces π-conjugated systems, improving antimicrobial/analgesic activity (e.g., compound 69 in showed 80% pain inhibition in hot-plate assays) .

- Heterocyclic hybridization : Combining with quinoline or triazole moieties enhances target selectivity (e.g., anti-COVID-19 protease activity in ) .

Q. How do researchers resolve contradictions in synthetic yields or bioactivity data?

- Comparative solvent/condition studies : e.g., DMF vs. ethanol in cycloaddition reactions ( vs. 7).

- Multivariate analysis : Statistical tools (e.g., ANOVA) assess the impact of substituents on bioactivity (e.g., FRET inhibition data for Sortase A inhibitors in ) .

Q. What advanced techniques validate enzyme inhibition mechanisms?

- FRET-based assays quantify inhibition potency (e.g., 5-((C4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine achieved 38% inhibition of Sortase A at 200 µM) .

- Kinetic studies (e.g., IC50 determination) differentiate competitive vs. non-competitive binding modes.

Methodological Challenges & Solutions

Q. How are crystallographic data for thiadiazol-2-amine derivatives analyzed?

- SHELX suite (e.g., SHELXL for refinement): Resolves challenges in twinned or high-resolution macromolecular data. Example: Mn(II)-catalyzed thiadiazole structures were refined using SHELXL .

Q. What strategies address low solubility in biological assays?

- Prodrug design : Introduce hydrophilic groups (e.g., sulfonates) or use DMSO/PEG formulations .

- Microwave-assisted synthesis (not in evidence but inferred): Enhances purity and solubility via controlled heating.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.